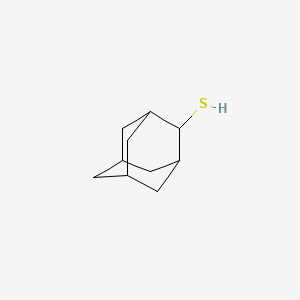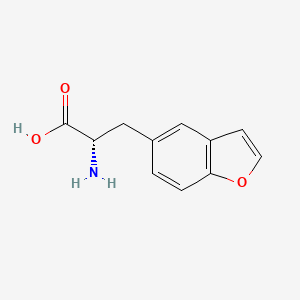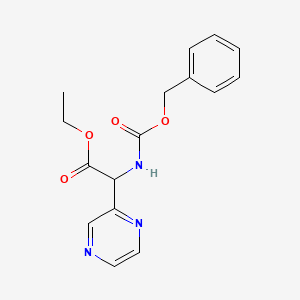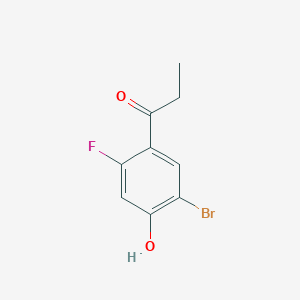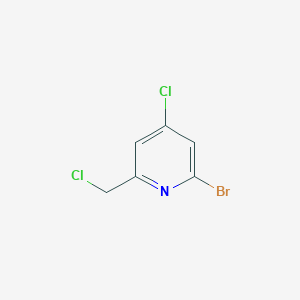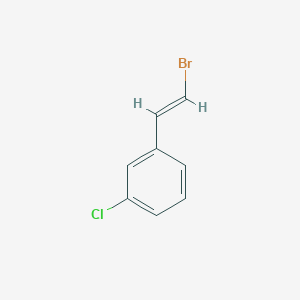
1-(2-Bromoethenyl)-3-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethenyl)-3-chlorobenzene is an organic compound with the molecular formula C8H6BrCl It is a derivative of benzene, where a bromine atom is attached to an ethenyl group, and a chlorine atom is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethenyl)-3-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-chlorostyrene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the ethenyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromoethenyl)-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 3-chlorophenylethane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Aldehydes or carboxylic acids.
Reduction: 3-chlorophenylethane.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoethenyl)-3-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific biological pathways.
Material Science: It is used in the synthesis of polymers and other materials with unique properties.
Chemical Research: The compound is studied for its reactivity and potential use in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(2-Bromoethenyl)-3-chlorobenzene involves its interaction with specific molecular targets. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atom on the benzene ring, which affects the overall electron density and reactivity of the molecule.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromoethenyl)benzene: Similar structure but lacks the chlorine atom.
3-Chlorostyrene: Similar structure but lacks the bromine atom.
1-Bromo-3-chlorobenzene: Similar structure but lacks the ethenyl group.
Uniqueness: 1-(2-Bromoethenyl)-3-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and chemical properties. The combination of these substituents allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H6BrCl |
|---|---|
Molekulargewicht |
217.49 g/mol |
IUPAC-Name |
1-[(E)-2-bromoethenyl]-3-chlorobenzene |
InChI |
InChI=1S/C8H6BrCl/c9-5-4-7-2-1-3-8(10)6-7/h1-6H/b5-4+ |
InChI-Schlüssel |
CDPDVBVBLJTZEI-SNAWJCMRSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)Cl)/C=C/Br |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C=CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


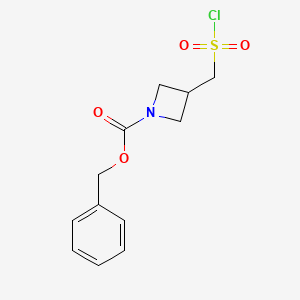
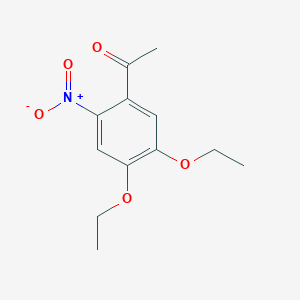
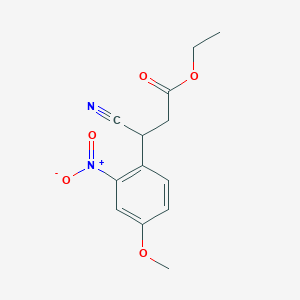

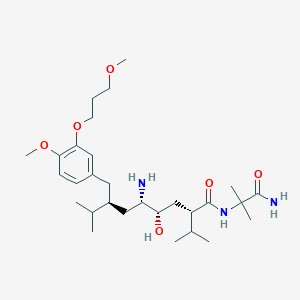
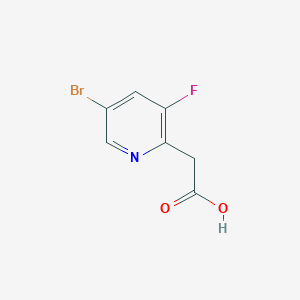
![2-[3-(2-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243261.png)
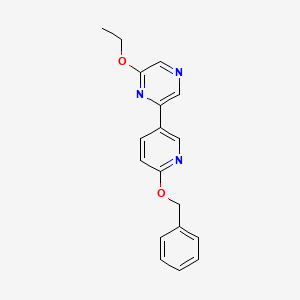
![tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate](/img/structure/B15243267.png)
